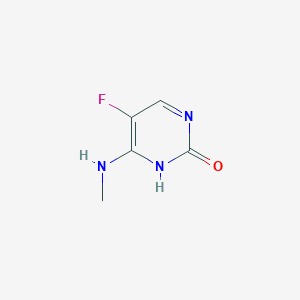

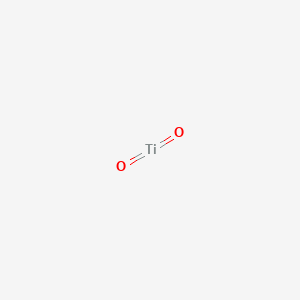

5-氟-6-(甲基氨基)嘧啶-2(1H)-酮

描述

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves condensation reactions, cyclization processes, and specific substitutions to introduce functional groups such as fluorine or methylamino. For instance, a practical synthesis approach for related compounds has been described, where palladium-catalyzed cyanation/reduction sequences and selective chlorination techniques are employed to introduce complex moieties (Wang et al., 2006).

Molecular Structure Analysis

The structure of pyrimidinones is characterized by the presence of a pyrimidine ring, which can be modified with various substituents leading to significant changes in molecular geometry and electronic distribution. Crystallographic studies and quantum chemical calculations can provide detailed insights into the conformation, intermolecular interactions, and potential reactive sites of such compounds (Gandhi et al., 2016).

科学研究应用

氟化嘧啶在癌症治疗中的应用

氟化嘧啶,包括 5-氟尿嘧啶 (5-FU),由于其扰动核酸动力学和结构的能力,一直是癌症化疗的核心。氟化学的发展提高了使用氟化嘧啶治疗癌症的精确性。除了它们在抑制胸苷酸合成酶 (TS) 中已确定的作用外,最近的研究发现了氟化嘧啶的新靶点。这些靶点包括 RNA 修饰酶,例如 tRNA 甲基转移酶 2 同源物 A (TRMT2A) 和假尿苷酸合酶,它们与 5-FU 细胞毒性有关。此外,DNA 拓扑异构酶 1 (Top1) 已被确认为氟化嘧啶抗肿瘤活性的介质,揭示了氟化嘧啶抑制 RNA 和 DNA 修饰酶的新机制。聚合氟化嘧啶的使用可能使个性化医疗时代的癌症治疗更加精确 (Gmeiner, 2020).

嘧啶骨架的合成和应用

吡喃嘧啶核心,嘧啶-2(1H)-酮的衍生物,由于其广泛的合成应用和生物利用度,对于医药和制药行业至关重要。在其异构体中,5H-吡喃[2,3-d]嘧啶骨架因其广泛的适用性而受到深入研究。由于其结构复杂性,这种核心结构的开发一直具有挑战性。最近的综述涵盖了使用各种杂化催化剂开发取代吡喃/嘧啶-2-酮衍生物的合成途径,表明该骨架在药物发现中开发先导分子的潜力巨大 (Parmar, Vala, & Patel, 2023).

药理遗传学和氟嘧啶治疗的个性化

药理遗传学领域已显示出用于治疗个体化的有前途的工具,特别是针对抗叶酸和氟嘧啶剂,如甲氨蝶呤 (MTX) 和 5-FU。基因多态性,特别是 5,10-亚甲基四氢叶酸还原酶 (MTHFR) 基因中的多态性,与酶活性和细胞内叶酸分布的改变有关,从而影响这些剂的疗效和毒性。然而,这些发现的临床应用仍然有限,表明需要进一步探索和验证以优化治疗策略 (De Mattia & Toffoli, 2009).

属性

IUPAC Name |

5-fluoro-6-(methylamino)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O/c1-7-4-3(6)2-8-5(10)9-4/h2H,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCIGERYCJXKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326331 | |

| Record name | 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one | |

CAS RN |

1597-37-1 | |

| Record name | 5-Fluoro-6-(methylamino)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1597-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 527092 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC527092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)